molecular formula C18H16FNO3S2 B2982222 2-(4-fluorophenoxy)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acetamide CAS No. 1421494-44-1

2-(4-fluorophenoxy)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acetamide

Cat. No. B2982222
CAS RN: 1421494-44-1
M. Wt: 377.45
InChI Key: OUBKVTYSKWYJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H16FNO3S2 and its molecular weight is 377.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds structurally similar to the specified chemical have been synthesized for exploring their biological activities. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide have shown significant anti-inflammatory activity, hinting at the potential therapeutic applications of similar compounds in treating inflammation-related disorders (K. Sunder & Jayapal Maleraju, 2013).

Photoreactivity and Drug Stability

Research into the photoreactivity of pharmaceutical compounds under different conditions has been conducted to understand their stability and potential side effects. For example, the study on flutamide, an anti-cancer drug, in different solvents highlighted how its photoreactivity varies, which could be relevant for similar compounds regarding their stability and safety profile (Y. Watanabe et al., 2015).

Chemoselective Synthesis

The chemoselective acetylation of 2-aminophenol to synthesize N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, showcases the importance of selective chemical reactions in producing medically relevant compounds. This process's optimization and kinetic studies could be applicable to the synthesis of related acetamide compounds for pharmaceutical applications (Deepali B Magadum & G. Yadav, 2018).

Optical Properties and Sensor Applications

The study of orcinolic derivatives and their optical properties as indicators suggests that compounds with similar structures could serve as sensors or indicators due to their photophysical properties. The synthesis and characterization of these compounds provide a basis for developing chemical sensors for various ions or molecules in biological and environmental settings (B. Wannalerse et al., 2022).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S2/c19-12-3-5-13(6-4-12)23-11-17(21)20-10-14-7-8-16(25-14)18(22)15-2-1-9-24-15/h1-9,18,22H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBKVTYSKWYJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=C(S2)CNC(=O)COC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.